molecular formula C12H25NO5S4 B13719863 Trans-3,4-Bis[[(methylsulfonyl)thio]methyl]-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical

Trans-3,4-Bis[[(methylsulfonyl)thio]methyl]-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical

Cat. No.: B13719863
M. Wt: 391.6 g/mol
InChI Key: UFKKQFGMIKQTFD-NXEZZACHSA-N
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Description

Introduction to Nitroxide Spin Labels in Molecular Biophysics

Historical Development of Site-Directed Spin Labeling Methodologies

The foundation of SDSL traces back to the pioneering work of Dr. Wayne L. Hubbell in the late 20th century, who demonstrated that nitroxide radicals could be site-specifically incorporated into proteins via cysteine residues. Early spin labels, such as methanethiosulfonate (MTSL), enabled researchers to probe local conformational changes by analyzing EPR spectral line shapes. However, the flexibility of MTSL limited its utility in resolving rigid structural details, prompting the development of bifunctional spin labels (BSLs) with constrained mobility.

A significant milestone was the synthesis of pyrrolidin-1-yloxyl derivatives, which feature a stable nitroxide group embedded within a heterocyclic ring. This design minimizes internal motion, thereby enhancing spectral resolution in continuous-wave and pulse-EPR experiments. The introduction of Trans-3,4-Bis[[(methylsulfonyl)thio]methyl]-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical in 1999 by Kalai et al. marked a leap forward, as its dual thiol-reactive groups allowed covalent attachment to two cysteine residues, enabling precise distance measurements in the 1.5–8 nm range.

Table 1: Key Properties of this compound
Property Value
Molecular Formula C₁₂H₂₄NO₅S₄
Molecular Weight 390.58 g/mol
CAS Number 229621-30-1
SMILES Notation CC1(C)C@@HC@HC(C)(C)N1[O]
Reactivity Thiol-specific crosslinking

Role of Pyrrolidin-1-yloxyl Radical Derivatives in Paramagnetic Probes

Pyrrolidin-1-yloxyl radicals, such as the compound in focus, exhibit exceptional stability due to the steric protection of the nitroxide group by adjacent methyl substituents. This stability is critical for EPR experiments conducted under physiological conditions or in complex environments like lipid bilayers. The compound’s bifunctional nature allows it to act as a "molecular ruler," facilitating distance measurements via dipolar coupling effects in pulse-EPR techniques such as double electron-electron resonance (DEER).

In membrane protein studies, this spin label has been instrumental in resolving conformational dynamics. For example, when incorporated into the potassium channel regulatory subunit KCNE1, it enabled the measurement of a 15 ± 2 Å distance between residues 53/57 and 63/67, consistent with molecular dynamics simulations. The label’s restricted motion, compared to monofunctional analogs, reduces uncertainty in interpreting EPR data, making it ideal for studying rigid secondary structures like α-helices.

Structural Advantages Over Monofunctional Labels:
  • Reduced flexibility : The trans-configuration of thiol-reactive groups restricts rotational freedom, yielding sharper EPR spectra.
  • High specificity : Reactivity with cysteine sulfhydryl groups ensures precise labeling without off-target modifications.
  • Thermal stability : The pyrrolidine ring’s rigidity allows reliable data acquisition across a broad temperature range.

Properties

Molecular Formula

C12H25NO5S4

Molecular Weight

391.6 g/mol

IUPAC Name

(3R,4R)-1-hydroxy-2,2,5,5-tetramethyl-3,4-bis(methylsulfonylsulfanylmethyl)pyrrolidine

InChI

InChI=1S/C12H25NO5S4/c1-11(2)9(7-19-21(5,15)16)10(8-20-22(6,17)18)12(3,4)13(11)14/h9-10,14H,7-8H2,1-6H3/t9-,10-/m1/s1

InChI Key

UFKKQFGMIKQTFD-NXEZZACHSA-N

Isomeric SMILES

CC1([C@@H]([C@H](C(N1O)(C)C)CSS(=O)(=O)C)CSS(=O)(=O)C)C

Canonical SMILES

CC1(C(C(C(N1O)(C)C)CSS(=O)(=O)C)CSS(=O)(=O)C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Bis(methylsulfonylthio)methyl Radical

  • The radical is synthesized by functionalizing the 3,4-positions of the pyrrolidinyl nitroxide core with methylsulfonylthio groups.
  • This involves substitution reactions where methylsulfonyl groups act as leaving groups, facilitating the attachment of thioether linkages.
  • The process can be monitored by HPLC to distinguish between bis-sulfone spin label and its activated allylsulfone species.

Site-Selective Spin Labeling via Disulfide Bond Intercalation

  • The compound is used to label biomolecules by targeting disulfide bridges.
  • First, the disulfide bond in the target peptide or protein is reduced to yield free thiol groups (bismercaptan).
  • The bismercaptan is purified by semi-preparative HPLC.
  • The purified thiol-containing biomolecule is then reacted with the allylsulfone species derived from the bis(methylsulfonylthio)methyl radical.
  • This reaction proceeds via two sequential Michael additions of thiol groups to α,β-unsaturated carbonyl compounds, resulting in a stable bis-alkylated conjugate.
  • The final spin-labeled biomolecule is isolated by HPLC with yields reported around 12% in some cases.

Reaction Monitoring and Characterization

  • HPLC retention times provide clear differentiation of starting materials, intermediates, and final products. For example:
Compound Retention Time (tR)
Eptifibatide (starting peptide) 7.2 min
Reduced Eptifibatide (bismercaptan) 7.9 min
Spin-labeled Eptifibatide (final product) 10.7 min
  • ESI-MS confirms molecular masses consistent with the labeled product.
  • EPR spectroscopy verifies that the radical activity remains intact after conjugation.
  • UV-Vis spectroscopy using DTNB (Ellman's reagent) can quantify free thiol groups during reduction steps.

Research Findings and Data Summary

Yield and Purity

Parameter Value
Purity (HPLC) >95%
Yield of spin labeling Approximately 12%
Storage Temperature -20°C
Molecular Weight 390.58 g/mol

Reaction Conditions

Step Conditions Notes
Disulfide reduction Dithiothreitol (DTT), mild base Generates bismercaptan intermediate
Spin label activation Mild base treatment Produces allylsulfone reactive species
Michael addition conjugation Room temperature, aqueous/organic solvent Two sequential thiol additions

Analytical Techniques

Technique Purpose
HPLC Purification and monitoring
ESI-MS Molecular mass confirmation
EPR Spectroscopy Radical activity verification
UV-Vis (DTNB assay) Thiol quantification

Additional Notes on Synthesis

  • The preparation requires careful handling due to the radical nature of the compound and its sensitivity to reductive environments.
  • The compound is often made to order due to its short shelf life and controlled status.
  • The synthetic approach is adapted from methodologies developed for other methanethiosulfonate spin labels like MTSL, but with modifications to improve stability and binding strength.
  • Solid-phase peptide synthesis (SPPS) techniques have been employed to incorporate related nitroxide radicals into peptides, demonstrating the versatility of the compound for biochemical applications.

Chemical Reactions Analysis

Types of Reactions

Trans-3,4-Bis[[(methylsulfonyl)thio]methyl]-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H24N O5 S4
  • Molecular Weight : 390.58 g/mol
  • CAS Number : 229621-30-1
  • IUPAC Name : (3S,4S)-1-oxidanyl-2,2,5,5-tetramethyl-3,4-bis(methylsulfonylsulfanylmethyl)pyrrolidine

This compound is characterized by its stable radical nature and the presence of multiple functional groups that contribute to its reactivity and utility in various applications.

Spin Labeling in Biochemical Studies

One of the primary applications of this compound is as a spin label in electron paramagnetic resonance (EPR) spectroscopy. It facilitates the study of molecular dynamics and interactions in biological systems. By attaching to biomolecules such as proteins or lipids, it allows researchers to investigate conformational changes and molecular motions at a microscopic level.

Antioxidant Studies

Due to its radical nature, trans-3,4-bis[[(methylsulfonyl)thio]methyl]-2,2,5,5-tetramethylpyrrolidin-1-yloxyl radical has been studied for its potential antioxidant properties. Research indicates that it may help mitigate oxidative stress in biological systems by scavenging free radicals. This characteristic is particularly relevant in studies related to aging and neurodegenerative diseases.

Cross-Linking Agent

In polymer chemistry, this compound serves as a cross-linking agent , enhancing the mechanical properties and thermal stability of polymers. Its ability to form covalent bonds with various substrates makes it valuable for developing advanced materials with tailored properties for specific applications.

Case Study 1: Spin Labeling in Membrane Proteins

A study utilized this compound to label membrane proteins in order to analyze their dynamics within lipid bilayers. EPR spectroscopy revealed insights into protein flexibility and interactions with lipid components.

Case Study 2: Antioxidant Effects on Cellular Models

Research investigating the antioxidant effects of this compound demonstrated its ability to reduce markers of oxidative stress in cellular models exposed to harmful agents. The findings suggest potential therapeutic applications for conditions characterized by oxidative damage.

Mechanism of Action

The mechanism of action of Trans-3,4-Bis[[(methylsulfonyl)thio]methyl]-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical involves the transfer of an oxygen atom to the substrate, resulting in the oxidation of the substrate. The compound acts as a radical initiator, generating reactive oxygen species that facilitate the oxidation process. The molecular targets include alkenes, sulfides, and nitrites, and the pathways involved are primarily radical-mediated oxidation reactions .

Comparison with Similar Compounds

Key Properties

  • Molecular Formula: C₁₂H₂₄NO₅S₄
  • Molecular Weight : 390.58 g/mol
  • Physical State : Pale yellow to brown solid
  • Solubility: Slightly soluble in chloroform and methanol .
  • Storage : Requires storage at -20°C under inert atmosphere .

Structural and Functional Comparison

TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl)
  • Structure : A six-membered piperidine ring with a nitroxide radical.
  • Function: Widely used as a monoradical spin probe in EPR and oxidation studies.
  • Key Differences: TEMPO lacks thiol-reactive groups, limiting its utility for covalent labeling.
PROXYL ((2,2,5,5-Tetramethylpyrrolidin-1-yl)oxyl)
  • Structure : A five-membered pyrrolidine ring with a nitroxide radical.
  • Function : Used in EPR studies of lipid membranes and protein dynamics.
  • Key Differences :
    • Like TEMPO, PROXYL lacks reactive side chains for targeted conjugation.
    • Derivatives like trans-3,4-Bis(hydroxymethyl)-PROXYL (CAS: 229621-07-2) introduce hydroxyl groups for solubility but still lack crosslinking capability .
Maleimide-Based Spin Labels (e.g., 3-Maleimido-PROXYL)
  • Structure : PROXYL or TEMPO derivatives functionalized with maleimide groups.
  • Function : Target cysteine residues via Michael addition.
  • Key Differences :
    • Maleimide labels form single covalent bonds, whereas the bis-sulfone compound forms two bonds, enhancing stability .
    • Maleimide groups are prone to hydrolysis under basic conditions, limiting their use in certain environments .
Bis-MTSSL (Bifunctional Spin Labels)
  • Structure : Similar to the bis-sulfone compound but with methanethiosulfonate (MTS) groups.
  • Function : Enables disulfide bond-targeted labeling.
  • Key Differences :
    • Bis-MTSSL has identical reactivity but differs in substituent arrangement (methylsulfonyl vs. methanethiosulfonate).
    • The bis-sulfone compound’s methylsulfonyl groups may improve resistance to reducing agents .

Comparative Data Table

Property Bis-Sulfone Radical TEMPO Maleimide-PROXYL Bis-MTSSL
Molecular Weight 390.58 g/mol 156.25 g/mol ~300 g/mol ~380 g/mol
Reactive Groups 2 (MTS) None 1 (Maleimide) 2 (MTS)
Target Specificity Disulfide bonds/Cysteine Non-specific Cysteine Disulfide bonds
Stability High (dual bonds) Moderate Low (hydrolysis-prone) High
Cost (per mg) $450 $50–$100 $200–$300 $400–$500
Site-Specific Labeling

The bis-sulfone compound enables precise labeling of reduced disulfide bonds in peptides/proteins without genetic modification, making it ideal for studying conformational changes in therapeutic proteins like eptifibatide . In contrast, TEMPO and PROXYL require non-specific incorporation or chemical modification of target molecules .

Stability in Redox Environments

The methylsulfonyl groups enhance resistance to reducing agents compared to maleimide-based labels, which degrade under physiological conditions .

EPR and DNP Performance

While biradicals (e.g., TOTAPOL) offer higher hyperpolarization in DNP, the bis-sulfone monoradical minimizes structural perturbation, critical for maintaining biomolecular integrity .

Biological Activity

Trans-3,4-Bis[[(methylsulfonyl)thio]methyl]-2,2,5,5-tetramethylpyrrolidin-1-yloxyl radical (commonly referred to as the pyrrolidine radical) is a complex organic compound notable for its unique structural and chemical properties. Its biological activity has garnered interest in various fields including biochemistry and medicinal chemistry.

  • Molecular Formula : C12H24N O5S4
  • Molecular Weight : 390.58 g/mol
  • Appearance : Pale yellow to brown solid
  • Melting Point : 103-104°C
  • Solubility : Slightly soluble in chloroform and methanol

The compound's structure includes a pyrrolidine ring with multiple methylsulfonyl substituents, which enhance its reactivity and ability to participate in redox reactions. This radical species is particularly useful as a spin label in electron paramagnetic resonance (EPR) studies, allowing for the investigation of molecular dynamics and interactions within biological systems .

Biological Activity

This compound exhibits several biological activities primarily attributed to its antioxidant properties:

  • Antioxidant Activity : The compound can scavenge free radicals, making it a candidate for studies related to oxidative stress. This activity is crucial in protecting cells from oxidative damage and may influence various cellular signaling pathways .
  • Interaction with Biomolecules : Its ability to form stable adducts allows it to interact with proteins and lipids. This interaction can lead to conformational changes in proteins and may serve as a probe for studying oxidative damage mechanisms in biological systems .

Research Findings

Several studies have explored the biological implications of this compound:

  • Oxidative Stress Studies : Research indicates that the pyrrolidine radical can mitigate oxidative stress by scavenging reactive oxygen species (ROS), which are implicated in numerous diseases including cancer and neurodegenerative disorders. The compound’s structure allows it to effectively neutralize these harmful species.
  • Protein Interaction Studies : The radical has been utilized in EPR spectroscopy to study protein dynamics. It provides insights into how proteins behave under oxidative conditions and how they interact with other biomolecules .
  • Potential Therapeutic Applications : Given its antioxidant properties, this compound may have therapeutic potential in treating conditions associated with oxidative stress. Its unique structure enables it to act as both a radical scavenger and a cross-linking agent in biochemical applications .

Comparative Analysis of Similar Compounds

The following table highlights some compounds that share structural or functional similarities with this compound:

Compound NameMolecular FormulaKey Features
1-Oxyl-2,2,5,5-tetramethylpyrrolidineC10H19NOSimpler structure; used as a spin label
4-Methoxy-2,2,6,6-tetramethylpiperidineC11H21NOSimilar piperidine structure; used in redox reactions
3-Mercapto-1-propanesulfonic acidC3H7O3SContains thiol groups; used in biochemical assays

The dual functionality of this compound as both a radical species and a cross-linking agent distinguishes it from simpler structures that lack such features. This enhances its reactivity and potential applications in research and industry .

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